Stereochemical Inversion and PDE5 Inhibitory Activity: Class-Level SAR Inference from the Tadalafil Enantiomer Series
NOTE: Direct quantitative PDE5 IC₅₀ data for Desmethylene ent-Tadalafil are absent from the peer-reviewed primary literature at the time of this analysis. The following evidence is constructed from well-established class-level SAR. Within the tadalafil piperazinedione series, the (6S,12aS) absolute configuration consistently abolishes PDE5 inhibitory activity. ent-Tadalafil (6S,12aS), which retains the methylenedioxy group, shows IC₅₀ > 10,000 nM versus 5 nM for (6R,12aR)-tadalafil, representing a >2,000-fold stereochemical potency cliff [1]. Desmethylene ent-Tadalafil shares this identical (6S,12aS) configuration, and thus a comparable loss of PDE5 engagement is expected by class-level inference.
| Evidence Dimension | PDE5 inhibitory activity – stereochemical dependence |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for Desmethylene ent-Tadalafil (6S,12aS, catechol). Class-level inference: predicted IC₅₀ > 10,000 nM (inactive). |
| Comparator Or Baseline | ent-Tadalafil (6S,12aS, methylenedioxy): IC₅₀ > 10,000 nM (inactive). (6R,12aR)-Tadalafil: IC₅₀ = 5 nM. |
| Quantified Difference | >2,000-fold reduction for (6S,12aS) vs. (6R,12aR) configuration in the parent methylenedioxy series. |
| Conditions | Recombinant human PDE5 enzymatic assay; Daugan et al., J Med Chem 2003 [1]. |
Why This Matters
For procurement decisions, this compound must be classified as a stereochemically inactive reference impurity, not a PDE5 inhibitor tool compound; substitution with a (6R,12aR) or (6S,12aR) isomer will produce qualitatively different pharmacological outcomes.
- [1] Daugan A, Grondin P, Ruault C, Le Monnier de Gouville AC, Coste H, Linget JM, Kirilovsky J, Hyafil F, Labaudinière R. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues. J Med Chem. 2003;46(21):4533-42. View Source
